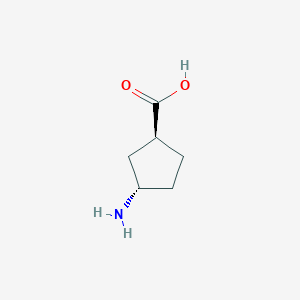

(1S,3S)-3-Aminocyclopentanecarboxylic acid

Overview

Description

(1S,3S)-3-Aminocyclopentanecarboxylic acid, also known as ACPC, is a cyclic amino acid that has been widely studied for its potential therapeutic applications. ACPC is a chiral molecule, meaning it has two enantiomers, (1S,3S) and (1R,3R), with the former being the biologically active form.

Scientific Research Applications

Biochemical Studies

1-Aminocyclopentanecarboxylic acid (ACPC) has been examined for its effects on cellular respiration and amino acid metabolism. In various rat tissues, it was found that cellular respiration remained normal in the presence of ACPC. Moreover, ACPC did not undergo decarboxylation, transamination, or oxidation, and did not affect the transamination and oxidation of other amino acids (Berlinguet et al., 1962).

Analogues of GABA

ACPC has been synthesized as an analogue of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). The study synthesized all four stereoisomers of 3-aminocyclopentanecarboxylic acid, contributing to the understanding of the stereochemical correlation with amidinomycin (Allan et al., 1979).

Cancer Detection Agent

Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC) has shown potential as a tumor-localizing agent for cancer detection in humans using nuclear medicine scanning techniques. This application leverages the unique properties of the substance for medical imaging and diagnosis (Hayes et al., 1976).

Synthetic Applications

The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids serine and threonine, has been investigated. This research explores the potential use of ACPC in developing new compounds with antitumor properties, highlighting its versatility in chemical synthesis (Huddle & Skinner, 1971).

X-ray Diffraction Studies

The crystal structures of dipeptides derived from β-amino acids, including (1S,3S)-3-aminocyclopentanecarboxylic acid, have been synthesized and analyzed through X-ray diffraction. This research provides insights into the solid-state secondary structural characteristics of these compounds, contributing to the field of crystallography and molecular design (Abraham et al., 2011).

Cerebrospinal Fluid Transport

Studies on the transport of 1-aminocyclopentanecarboxylic acid from feline cerebrospinal fluid have indicated that it is cleared by a saturable mechanism, inhibited by naturally occurring neutral amino acids. This suggests its potential application in understanding and possibly manipulating amino acid transport in the nervous system (Cutler & Lorenzo, 1968).

Conformational Analysis of Peptides

The conformational analysis of peptides containing ACPC has been carried out, providing insights into their solution and solid-state conformations. This research is significant for understanding the structural aspects of peptides and designing new molecules with specific properties (Bardi et al., 1986).

Mechanism of Action

Target of Action

The primary target of (1S,3S)-3-Aminocyclopentanecarboxylic acid is Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme, and its inhibition has been implicated as a treatment for hepatocellular carcinoma (HCC), the most common form of liver cancer .

Mode of Action

The compound interacts with its target, OAT, through a process of inactivation. The inactivation mechanism of the compound has been proposed to involve three possible mechanisms: Michael addition, enamine addition, and fluoride ion elimination followed by conjugate addition . Based on crystallography and intact protein mass spectrometry, it was determined that the compound inactivates OAT through fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis .

Pharmacokinetics

It’s worth noting that the compound’s ability to inhibit oat even at a dose of 01 mg/kg suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The result of the compound’s action is the inhibition of OAT, which has been shown to inhibit the growth of HCC in athymic mice implanted with human-derived HCC . This suggests that the compound could potentially be used as a treatment for HCC.

Biochemical Analysis

Biochemical Properties

(1S,3S)-3-Aminocyclopentanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme, leading to its inactivation . This interaction involves the elimination of fluoride ions followed by conjugate addition and hydrolysis, highlighting the compound’s potential as an enzyme inhibitor.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the growth of hepatocellular carcinoma cells in animal models . This inhibition is likely due to its impact on specific signaling pathways and gene expression profiles within the cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to ornithine aminotransferase, leading to enzyme inactivation via fluoride ion elimination and subsequent conjugate addition . This binding interaction disrupts the enzyme’s normal function, thereby inhibiting its activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibitory effects on target enzymes and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target tissues or organs. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may influence metabolic flux and metabolite levels, impacting overall cellular function . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Effective transport and distribution are essential for the compound to exert its desired biochemical effects and achieve therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound interacts with its intended targets, thereby enhancing its biochemical efficacy.

Properties

IUPAC Name |

(1S,3S)-3-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSSTJTARJLHK-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349646 | |

| Record name | (1S,3S)-3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71376-02-8 | |

| Record name | (1S,3S)-3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

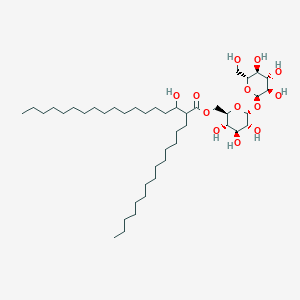

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate](/img/structure/B1214421.png)

![5-[(4-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B1214424.png)

![2-(3-bicyclo[2.2.1]heptanyl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B1214427.png)

![(1R,9R,13Z)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B1214430.png)

![2-[[(3-methylphenyl)-oxomethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1214431.png)